![molecular formula C9H6BrN B189535 5-Bromoquinoline CAS No. 4964-71-0](/img/structure/B189535.png)
5-Bromoquinoline
Overview
Description
5-Bromoquinoline is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .Molecular Structure Analysis
The empirical formula of 5-Bromoquinoline is C9H6BrN. It has a molecular weight of 208.05 . The SMILES string representation is Brc1cccc2ncccc12 .Chemical Reactions Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Physical And Chemical Properties Analysis
5-Bromoquinoline is a solid substance with a melting point of 43-48 °C . It has a molecular weight of 208.05 .Scientific Research Applications
Medicinal Chemistry
5-Bromoquinoline derivatives are important scaffolds in medicinal chemistry, with applications in synthesizing therapeutically effective molecules. They have paths to bind to biomolecular targets, which is crucial for drug discovery and addressing world health problems .
Organic Synthesis
In synthetic organic chemistry, 5-Bromoquinoline is used to synthesize biologically and pharmaceutically significant compounds. It’s a vital scaffold for drug discovery leads and plays a major role in medicinal chemistry .
Industrial Chemistry
Quinolines, including 5-Bromoquinoline, are used in industrial chemistry due to their versatile applications. There is a push for greener and more sustainable chemical processes using quinolines .
Safety and Hazards
Future Directions
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives using eco-friendly transition metal mediated, ultrasound irradiation reactions, or greener protocols .
Mechanism of Action
Target of Action
Quinoline compounds, to which 5-bromoquinoline belongs, are known to have a wide range of biological and pharmacological properties . They play a significant role in medicinal chemistry and are used as scaffolds in drug discovery .
Mode of Action
Quinoline compounds are known to interact with various biological targets, leading to changes in cellular processes . For instance, some quinolines have been found to inhibit enzymes, modulate receptors, or interfere with DNA processes .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Quinoline compounds are known to have a wide range of effects at the molecular and cellular level, including antiproliferative activity against various cancer cell lines .
properties
IUPAC Name |
5-bromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHODTZCXWXCALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355790 | |
Record name | 5-Bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinoline | |
CAS RN |
4964-71-0 | |
Record name | 5-Bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 5-Bromoquinoline highlighted in the research?
A1: The research paper describes using 5-bromoquinoline as a precursor for synthesizing more complex molecules. Specifically, 5-bromoquinoline is converted to a quinolylboronic acid through halogen-metal exchange. This quinolylboronic acid then undergoes a palladium-catalyzed Suzuki cross-coupling reaction with haloheteroarylamines. [] This reaction leads to the formation of heteroarylamine derivatives, which are important building blocks for various chemical syntheses, particularly in pharmaceutical research.
Q2: Can you provide more details about the Suzuki cross-coupling reaction involving 5-Bromoquinoline?
A2: The Suzuki cross-coupling reaction is a versatile method for creating carbon-carbon bonds between organoboron compounds, like the quinolylboronic acid derived from 5-bromoquinoline, and organic halides, such as haloheteroarylamines. [] This reaction requires a palladium catalyst to proceed efficiently. The process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired heteroarylamine derivative.
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